molecular formula C10H14N2O6 B117387 2'-C-甲基尿苷 CAS No. 31448-54-1

2'-C-甲基尿苷

货号 B117387
CAS 编号: 31448-54-1
分子量: 258.23 g/mol
InChI 键: NBKORJKMMVZAOZ-VPCXQMTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2’-C-methyluridine is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .


Synthesis Analysis

The synthesis of nucleoside analogs like 2’-C-methyluridine involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed focus on the more popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides .


Molecular Structure Analysis

The molecular formula of 2’-C-methyluridine is C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da .


Chemical Reactions Analysis

The chemical reactions involving 2’-C-methyluridine are complex. For instance, a method of N-cyclohexyl-N’-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for the sensitive determination of uridine modifications in RNA .

科学研究应用

1. Determination of Uridine Modifications in RNA 2’-C-methyluridine can be used in the sensitive determination of uridine modifications in RNA . A method of N-cyclohexyl-N0-b-(4-methylmorpholinium) ethylcarbodiimide - p toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for this purpose .

2. Identification of a 2’-O-Methyluridine Nucleoside Hydrolase A novel enzyme, 2’-O-methyluridine hydrolase (RK9NH), has been identified using a screening strategy that employs Escherichia coli uracil auxotroph and the metagenomic libraries . This enzyme forms a part of a probable gene cluster that is involved in the degradation of 2’-O-methylated nucleosides .

Production of Nucleic Acid-Based Drugs

2’-O-methyluridine is a promising starting material for the production of nucleic acid-based drugs . The RK9NH nucleoside hydrolase could be engineered to enzymatically produce 2’-O-methylated nucleosides that are of great demand as raw materials for production of nucleic acid-based drugs .

Conversion of 5-Fluorouridine into 5-Fluorouracil

RK9NH nucleoside hydrolase converts 5-fluorouridine, 5-fluoro-2’-deoxyuridine and 5-fluoro-2’-O-methyluridine into 5-fluorouracil . This suggests it could be employed in cancer therapy .

Synthesis of Anti-Hepatitis C Drugs

2’-C-methyluridine is one of the key intermediates in the synthesis of nucleoside anti-hepatitis C drugs . Nucleoside analogues of 2-C-methyl-β-D-ribofuranose as a sugar group can be used as anticancer and antiviral drugs with high biological activity .

Synthesis of Anti-Leukemia Drugs

2’-C-methyluridine is also used in the synthesis of nucleoside anti-leukemia drugs . This compound has two main applications, which are targeted at hepatitis C and leukemia .

作用机制

Target of Action

2’-C-Methyluridine primarily targets the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme involved in the replication of HCV, making it a significant target for antiviral drugs .

Mode of Action

2’-C-Methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its active form, a triphosphate, which acts as a nonobligate chain terminator . This means it competes with natural nucleotides for incorporation into the growing RNA chain and, once incorporated, it prevents the addition of further nucleotides, thereby terminating RNA synthesis .

Biochemical Pathways

The metabolism of 2’-C-Methyluridine involves a pathway that leads to the formation of its active triphosphate form . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of 2’-C-Methyluridine are linear, with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients have lower exposure to the compound’s primary metabolite and higher exposure to the compound itself . The compound can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of 2’-C-Methyluridine’s action is the inhibition of HCV RNA replication, making it a potent antiviral agent . By inhibiting the RdRp, it disrupts the life cycle of the virus, preventing it from replicating and spreading within the host organism .

Action Environment

The efficacy and stability of 2’-C-Methyluridine can be influenced by various environmental factors. For instance, the presence of metal cations can modulate the susceptibility of HCV RdRp to inhibitors . .

未来方向

The future directions of 2’-C-methyluridine and similar compounds are likely to be influenced by the ongoing research into mRNA technology . The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes .

属性

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333336
Record name 2'-C-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31448-54-1
Record name 2'-C-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-C-methyluridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyluridine
Reactant of Route 2
2'-C-methyluridine
Reactant of Route 3
2'-C-methyluridine
Reactant of Route 4
2'-C-methyluridine
Reactant of Route 5
2'-C-methyluridine
Reactant of Route 6
2'-C-methyluridine

Q & A

A: 2'-C-methyluridine, after being metabolized to its triphosphate form, primarily targets the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It acts as a non-obligate chain terminator by mimicking natural nucleotides and competing for binding and incorporation during HCV genome replication [, , ]. Once incorporated, it impedes further RNA strand elongation, ultimately hindering viral replication [, ]. Studies also suggest that its efficacy stems from its resistance to nucleotide-mediated excision, a mechanism used by NS5B to remove chain terminators [, ].

A:

  • Spectroscopic Data: While specific spectroscopic data is not extensively provided in the abstracts, techniques like 1H NMR and mass spectroscopy have been used to characterize 2'-C-methyluridine and its derivatives. []

ANone: The provided abstracts primarily focus on the biological activity and pharmaceutical applications of 2'-C-methyluridine rather than its material compatibility in non-biological settings.

A: 2'-C-methyluridine itself doesn't exhibit catalytic properties. Its value lies in its biological activity against the HCV NS5B polymerase [, ].

A: Density Functional Theory calculations have been used to analyze the ground state energetic conformational bias of 2'-C-methyluridine and its analogues, exploring the relationship between their conformational preferences and anti-HCV potency []. Further research using molecular modeling and biostructural analysis could refine this understanding [].

A: Modifications to the 2'-C-methyluridine structure, particularly at the 3' and 4' positions, significantly impact its antiviral activity [, , ]. For instance:

  • 4'-Fluorination: Enhances the potency against HCV NS5B polymerase, leading to the development of potent inhibitors like AL-335 [].
  • 3'-Modifications: The introduction of ethyne or methyl groups at the 3' position, while influencing the conformational bias, did not yield the expected antiviral activity [].
  • Phosphoramidate Prodrugs: Prodrug strategies using phosphoramidate groups improve bioavailability. Notably, aryloxyl phosphoramidate groups demonstrate strong activity against ZIKV, while 2-(methylthio)ethyl phosphoramidate groups abolish activity [].

ANone:

  • Stability: While specific degradation pathways aren't detailed in the abstracts, 2'-C-methyl modification is known to increase stability against nucleases compared to unmodified RNA [].
  • Formulation: Prodrug strategies, specifically using phosphoramidate masking groups like aryloxyl phosphoramidate, have been successfully employed to enhance the bioavailability of 2'-C-methyluridine [, ].

ANone: The provided abstracts primarily focus on the scientific and preclinical aspects of 2'-C-methyluridine. Information regarding SHE regulations would be found in regulatory submissions and not typically included in these research summaries.

ANone:

  • Absorption: 2'-C-methyluridine exhibits slow and incomplete absorption after oral administration, with a mean absorption time (MAT) of 4.6 hours in Rhesus monkeys [].
  • Distribution: It demonstrates the ability to cross the blood-brain barrier, as evidenced by its presence in the cerebrospinal fluid after both oral and intravenous administration in Rhesus monkeys [].
  • Metabolism: A significant metabolic pathway involves deamination to form 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206, RO2433) [, ]. The triphosphate form of this metabolite also exhibits inhibitory activity against HCV NS5B polymerase [].
  • Excretion: Both the parent compound and its deaminated metabolite are primarily excreted in urine [].

ANone:

  • In vitro: Exhibits potent inhibitory activity against various HCV genotypes in replicon assays [, ]. Its triphosphate metabolite demonstrates potent inhibition of recombinant NS5B polymerases from genotypes 1 to 4 [].
  • In vivo: A lead compound, AL-335, showed promising results in phase 1 and 2 clinical trials for treating HCV infection [].

ANone:

  • Resistance Mutations: The S282T mutation in the HCV NS5B gene confers resistance to 2'-C-methyluridine and its derivatives [, ].
  • Cross-resistance: Cross-resistance is observed with other modified nucleoside analogs targeting NS5B, but the level of resistance varies depending on the specific mutation and the compound [, ].

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